1H-Pyrrolo[2,3-c]pyridine-3-ethanamine
Descripción general
Descripción
1H-Pyrrolo[2,3-c]pyridine-3-ethanamine is a heterocyclic compound . It is a unique chemical with the molecular formula C9H11N3 . It is used in the field of medicinal chemistry for the development of new therapeutic agents .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-c]pyridine derivatives has been reported in several studies . For instance, a new series of 1H-Pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with an ethanamine substituent . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in palladium-catalyzed tandem reactions .Aplicaciones Científicas De Investigación
DNA Binding and Nuclease Activity
1H-Pyrrolo[2,3-c]pyridine-3-ethanamine derivatives have shown potential in DNA binding and nuclease activities. A study by Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including derivatives of this compound, demonstrating DNA binding properties and minor structural changes in calf thymus DNA. These complexes also exhibited low toxicity for different cancer cell lines, suggesting their potential in therapeutic applications (Kumar et al., 2012).
Chemical Synthesis and Reactivity
Herbert and Wibberley (1969) explored various synthetic routes for 1H-Pyrrolo[2,3-b]pyridines, including derivatives of this compound. This study provided insights into the reactivity of these compounds, including their behavior in nitration, bromination, and other reactions (Herbert & Wibberley, 1969).
Catalysis and Organic Synthesis
Yang et al. (2015) conducted a study on the base-promoted transannulation of heterocyclic enamines, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research offered a new method for synthesizing structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity (Yang et al., 2015).
Structural Analysis and Material Science
Chiaroni et al. (1994) reported on the synthesis and structural characterization of a compound derived from 1H-Pyrrolo[2,3-c]pyridine. The study highlighted its molecular structure and potential applications in material science, particularly in the formation of novel molecular structures (Chiaroni et al., 1994).
Photoinduced Tautomerization
Kyrychenko et al. (1999) explored the role of ground state structure in photoinduced tautomerization in bifunctional proton donor−acceptor molecules, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research contributes to understanding the photochemical properties of these compounds, which can be relevant in the development of light-responsive materials (Kyrychenko et al., 1999).
Mecanismo De Acción
Target of Action
The primary target of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . They are also implicated in a number of pathological conditions, making them attractive targets for therapeutic intervention .
Mode of Action
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine interacts with FGFRs by inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby blocking the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine affects several key biochemical pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate a variety of cellular processes, including cell proliferation, migration, and survival .
Pharmacokinetics
For instance, its molecular weight (161.21 Da ) is within the range generally considered optimal for oral bioavailability.
Result of Action
The inhibition of FGFRs by 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine can lead to a variety of cellular effects. For example, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1H-Pyrrolo[2,3-c]pyridine-3-ethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tubulin, a protein that is essential for microtubule formation. This interaction disrupts tubulin polymerization, leading to the inhibition of microtubule dynamics . Additionally, this compound has been shown to form hydrogen bonds with specific amino acid residues in the colchicine-binding site of tubulin, further stabilizing its inhibitory effect . These interactions highlight the compound’s potential as an anticancer agent by targeting the cytoskeleton of cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as HeLa, SGC-7901, and MCF-7, the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis . This is achieved through the disruption of microtubule dynamics, which is critical for cell division. Furthermore, this compound influences cell signaling pathways by inhibiting the polymerization of tubulin, thereby affecting signal transduction processes that rely on the cytoskeleton . The compound also impacts gene expression by modulating the activity of transcription factors that are sensitive to changes in the cytoskeletal structure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the colchicine-binding site on tubulin, which prevents the polymerization of tubulin into microtubules . This binding is facilitated by hydrogen bonds with specific amino acid residues, such as threonine and asparagine . Additionally, this compound may inhibit or activate other enzymes involved in cell cycle regulation and apoptosis. The compound’s ability to alter gene expression is linked to its impact on the cytoskeleton, which in turn affects the localization and activity of transcription factors.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy. In in vitro studies, the effects of this compound on cellular function are observed to persist for several hours, indicating its potential for sustained therapeutic action . In in vivo studies, the compound’s long-term effects include sustained inhibition of tumor growth and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects is dose-dependent, with significant toxicity occurring at doses exceeding 20 mg/kg . These findings underscore the importance of optimizing the dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites . These metabolites are then excreted via the renal and biliary systems. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed throughout the cytoplasm . Binding proteins within the cell facilitate its localization to specific cellular compartments, where it exerts its biological effects. The accumulation of this compound in target tissues, such as tumors, enhances its therapeutic potential while minimizing systemic exposure .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Targeting signals and post-translational modifications may direct this compound to specific organelles, such as the mitochondria or the nucleus, where it can influence cellular processes . The precise localization of the compound within the cell is essential for its therapeutic efficacy and specificity.
Propiedades
IUPAC Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWRBWIQJKHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627399 | |
Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-82-4 | |
Record name | 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.